ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate
CAS No.: 1058225-69-6
Cat. No.: VC11939147
Molecular Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058225-69-6 |
|---|---|
| Molecular Formula | C19H22N4O4 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | ethyl 4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H22N4O4/c1-2-27-19(26)22-10-8-21(9-11-22)18(25)13-23-14-20-16(12-17(23)24)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
| Standard InChI Key | QLOSLRDBQACJFX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two pharmacologically significant moieties:
-
1,6-Dihydropyrimidin-4(3H)-one Core: A partially saturated pyrimidine ring with a ketone group at position 6 and a phenyl substituent at position 4. This scaffold is analogous to dihydropyrimidinones (DHPMs), which are known for calcium channel modulation and kinase inhibition .
-
Piperazine-1-carboxylate Side Chain: A piperazine ring substituted at the 4-position with an ethyl carboxylate group and linked to the dihydropyrimidine core via an acetyl bridge. The piperazine moiety enhances solubility and bioavailability, a common strategy in drug design.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1058225-69-6 |
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | Ethyl 4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazine-1-carboxylate |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
| InChI Key | QLOSLRDBQACJFX-UHFFFAOYSA-N |
The crystal structure remains undetermined, but computational models predict planar geometry for the dihydropyrimidinone ring and a chair conformation for the piperazine group.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to DHPM derivatives, as outlined in analogous studies :
-
Biginelli Condensation: Formation of the dihydropyrimidinone core via cyclocondensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea derivative. This one-pot reaction typically employs Lewis acids like FeCl₃ or HCl .
-
N-Alkylation: Introduction of the acetyl-piperazine side chain through nucleophilic substitution. For example, reacting the DHPM intermediate with chloroacetyl chloride, followed by coupling with ethyl piperazine-1-carboxylate under basic conditions.
-
Purification: Recrystallization from ethanol or chromatography to achieve >95% purity, as validated by HPLC .
Table 2: Representative Reaction Conditions
| Activity | Model Organism/Cell Line | IC₅₀/MIC | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 12.5 μM | |
| Antibacterial | S. aureus | 16 μg/mL | |
| COX-2 Inhibition | In vitro assay | 0.8 μM |
Structure-Activity Relationships (SAR)
Critical substituents influencing bioactivity include:
-
C4-Phenyl Group: Enhances hydrophobic interactions with enzyme active sites, improving anticancer potency.
-
Piperazine Carboxylate: Increases water solubility (>2 mg/mL in PBS) without compromising membrane permeability (LogP: 1.8).
-
Acetyl Linker: Optimizes spatial orientation between the DHPM core and piperazine moiety, as shown in molecular docking studies .
Toxicological and Pharmacokinetic Profiles
Acute Toxicity
Related DHPMs exhibit LD₅₀ values >500 mg/kg in murine models, suggesting low acute toxicity .
ADME Properties
-
Absorption: Caco-2 permeability coefficient (Papp): cm/s, indicating moderate oral bioavailability.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring to N-oxide metabolites.
-
Excretion: Primarily renal (70% within 24 hrs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume